7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid monohydrate
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Overview
Description
7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid monohydrate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a chlorine atom at the 7th position and a carboxylic acid group at the 2nd position of the imidazo[1,2-a]pyridine ring system. The hydrate form indicates that it contains water molecules in its crystal structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid monohydrate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with chloroacetic acid in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl3), to form the imidazo[1,2-a]pyridine ring system. The resulting intermediate is then chlorinated at the 7th position using a chlorinating agent like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The final step involves the hydrolysis of the ester group to form the carboxylic acid, followed by crystallization to obtain the hydrate form .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid monohydrate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to a carbonyl compound.
Esterification and Amidation: The carboxylic acid group can react with alcohols to form esters or with amines to form amides
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide, dichloromethane), and bases (e.g., triethylamine).
Oxidation and Reduction Reactions: Oxidizing agents (e.g., potassium permanganate, chromium trioxide) and reducing agents (e.g., lithium aluminum hydride, sodium borohydride).
Esterification and Amidation: Alcohols, amines, and catalysts (e.g., sulfuric acid, dicyclohexylcarbodiimide)
Major Products Formed
Substitution Reactions: Derivatives with different substituents at the 7th position.
Oxidation and Reduction Reactions: Alcohols, aldehydes, or ketones.
Esterification and Amidation: Esters and amides
Scientific Research Applications
7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid monohydrate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, such as anti-inflammatory and anticancer agents.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: It is utilized in the synthesis of specialty chemicals and agrochemicals
Mechanism of Action
The mechanism of action of 7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid monohydrate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to the active site of the target enzyme or receptor. This binding can interfere with the normal function of the enzyme or receptor, leading to therapeutic effects. The molecular targets and pathways involved vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid: Similar structure but with the chlorine atom at the 6th position.
7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid: Similar structure but with a methyl group instead of a chlorine atom at the 7th position.
Imidazo[1,2-a]pyridine-7-carboxylic acid: Lacks the chlorine atom at the 7th position
Uniqueness
7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid monohydrate is unique due to the presence of both the chlorine atom at the 7th position and the carboxylic acid group at the 2nd position. This combination of functional groups imparts specific chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
7-chloroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2.H2O/c9-5-1-2-11-4-6(8(12)13)10-7(11)3-5;/h1-4H,(H,12,13);1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKPGQDPMCEEGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C=C1Cl)C(=O)O.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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